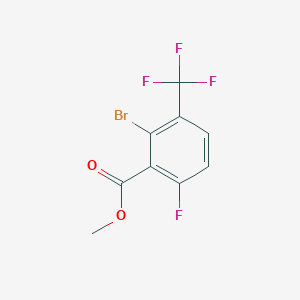

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

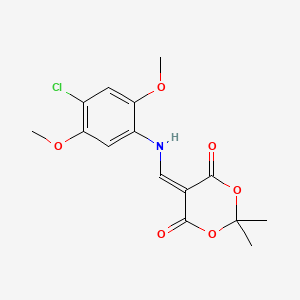

“Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. These compounds are used in the agrochemical and pharmaceutical industries. The synthesis involves several steps, including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” can be represented by the InChI code: 1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” is a solid substance at room temperature . It has a molecular weight of 301.04 .Scientific Research Applications

Synthesis of Fluorinated Compounds

- Fluorine Introduction in Organic Synthesis : The synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones illustrates the radical addition and cyclisation abilities of fluorinated compounds, highlighting the strategic role of fluorine in modifying organic molecules for desired reactivities and properties. This process involves steps like radical addition, alkyloxy bond cleavage, and lactonisation, with the fluorine atoms influencing cyclisation energy as confirmed by DFT calculations (Hajduch et al., 2014).

Mesomorphic Properties

- Chiral Fluorinated Derivatives and Liquid Crystals : The creation of difluoro substituted benzoate derivatives showcases the impact of fluorine atoms on the mesomorphic (liquid crystal) properties of materials. These compounds display complex phase behaviors, including anticlinic and twisted grain boundary phases, indicating fluorine's effect on enhancing or altering material states for potential applications in displays and optical devices (C. D. Cruz et al., 2001).

Trifluoromethylation Reactions

- Palladium-catalyzed Trifluoromethylation : The study on palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters exemplifies the broader trend of incorporating trifluoromethyl groups into organic molecules. Such modifications are crucial for developing pharmaceuticals and agrochemicals, indicating a methodological advancement in introducing fluorine-based functional groups into complex molecules (Yanchuan Zhao & Jinbo Hu, 2012).

Fluorination Techniques

- Iron-Catalyzed Fluorination : Demonstrating a mild, iron-catalyzed approach for the fluorination of C-H bonds, this technique offers a less expensive and more accessible method for introducing fluorine into organic molecules, potentially impacting the synthesis of fluorinated pharmaceuticals and materials due to its selectivity and functional group tolerance (Brian J. Groendyke et al., 2016).

Fluorinated Materials for Organic Electronics

- Photoactive Fluorinated Azo Compounds : Research into the synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate underlines the relevance of fluorinated compounds in developing materials for organic electronics. These materials' photoactivity in solution versus their inactivity in tightly packed crystalline states poses interesting implications for designing light-responsive materials (Eric D. Sylvester & J. Benedict, 2021).

Safety and Hazards

“Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” is classified as a potentially harmful substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZVIHCUXKVVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)

![N,N-diethyl-2-[3-[2-(2-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2699132.png)

![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)

![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699141.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)

![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)

![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)